![molecular formula C16H16N8S B2662375 N-甲基-N-(1-(3-甲基-[1,2,4]三唑[4,3-b]吡啶-6-基)氮杂环丁-3-基)噻唑并[4,5-c]吡啶-2-胺 CAS No. 2320176-95-0](/img/structure/B2662375.png)

N-甲基-N-(1-(3-甲基-[1,2,4]三唑[4,3-b]吡啶-6-基)氮杂环丁-3-基)噻唑并[4,5-c]吡啶-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

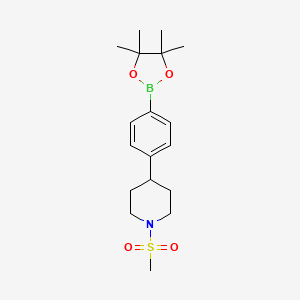

The compound “N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)thiazolo[4,5-c]pyridin-2-amine” is a complex organic molecule. It belongs to the class of organic compounds known as phenylpyridazines . It contains a pyridazine ring substituted by a phenyl group . The molecule also contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .

Synthesis Analysis

The synthesis of such compounds often involves the use of α-Halocarbonyl Compounds . For example, 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives can be synthesized by treating Schiff’s bases, obtained by reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, with ethyl chloroacetate in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple ring structures including a pyridazine ring, a triazole ring, and a thiazole ring. The triazole ring is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The pyridazine ring is substituted by a phenyl group .科学研究应用

合成与抗菌/抗肿瘤活性

- 已合成含[1,2,4]三唑并[4,3-b]哒嗪-6-基部分的化合物,并研究了它们的抗菌和抗肿瘤活性。例如,利雅得(2011 年)的一项研究合成了作为生产取代吡啶衍生物的关键中间体的烯胺酮,该衍生物对人乳腺癌和肝癌细胞系的细胞毒作用与化疗标准药 5-氟尿嘧啶相当 (利雅得,2011)。

有机合成中的转化

- 格洛弗和罗博特姆 (1976) 描述了咪唑并[1,2-a]吡啶和 s-三唑并[4,3-a]吡啶等化合物的 N-氨化作用。此过程对于合成各种稠合咪唑和三唑至关重要,展示了这些化合物在开发新化学实体中的效用 (格洛弗和罗博特姆,1976)。

噻吩并嘧啶衍生物的合成

- 布伊扬等人(2006 年)探索了噻吩并嘧啶衍生物的合成,包括[1,2,4]三唑并[4,3-c]噻吩并[3,2-e]嘧啶。这些衍生物表现出显着的抗菌活性,突出了它们在药物化学应用中的潜力 (布伊扬等人,2006)。

杂环体系的开发

- 科切瓦尔、斯塔诺夫尼克和蒂斯勒(1978 年)研究了 3-重氮并吡唑并[3,4-b]吡啶,从而开发出新的杂环体系。这项研究证明了具有三唑并[4,3-b]哒嗪部分的化合物在合成各种杂环结构中的多功能性 (科切瓦尔、斯塔诺夫尼克和蒂斯勒,1978)。

抗组胺活性与嗜酸性粒细胞浸润抑制

- Gyoten等人(2003 年)合成了[1, 2, 4]三唑并[1, 5-b]哒嗪等化合物,具有潜在的抗组胺活性,并对嗜酸性粒细胞浸润具有抑制作用,表明这些化合物与特应性皮炎和过敏性鼻炎等疾病的新治疗剂的开发有关 (Gyoten 等人,2003)。

属性

IUPAC Name |

N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-[1,3]thiazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N8S/c1-10-19-20-14-3-4-15(21-24(10)14)23-8-11(9-23)22(2)16-18-12-7-17-6-5-13(12)25-16/h3-7,11H,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOQYMYQMHLFTIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C4=NC5=C(S4)C=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N8S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-2,3-dicarboxylic acid](/img/structure/B2662293.png)

![(3,3-Difluorocyclobutyl)-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2662297.png)

![(6-chloro-4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-2-yl)(piperidin-1-yl)methanone](/img/structure/B2662302.png)

![2-[9H-Fluoren-9-ylmethoxycarbonyl(methyl)amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2662306.png)

![2-(2H-1,3-benzodioxol-5-yloxy)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2662308.png)

![N-bicyclo[2.2.1]hept-5-en-2-yl-N'-(3-hydroxy-1,1-dimethylpropyl)thiourea](/img/structure/B2662310.png)

![7-(3,4-dimethoxyphenyl)-3-(3-methoxybenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2662311.png)

![1-Benzhydryl-3-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)urea](/img/structure/B2662315.png)